molecular formula C10H16O2 B14266625 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol CAS No. 133594-20-4

3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol

Cat. No.: B14266625
CAS No.: 133594-20-4
M. Wt: 168.23 g/mol
InChI Key: MTDYTTVKGSRFCY-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is a member of the class of heteroaromatic compounds It is characterized by a furan ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol can be achieved through several methods. One common approach involves the cyclization of suitable acyclic precursors. For example, starting with 5-oxogeraniol or 5-hydroxycitral, cyclization can be induced under acidic conditions to form the furan ring . Another method involves the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid, followed by decarboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The methylbut-2-en-1-yl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-one.

    Reduction: Formation of 3-methyl-2-(3-methylbut-2-en-1-yl)-tetrahydrofuran-2-ol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran-2-ol is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

133594-20-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-5-(3-methylbut-2-enyl)-2H-furan-5-ol

InChI

InChI=1S/C10H16O2/c1-8(2)4-6-10(11)9(3)5-7-12-10/h4-5,11H,6-7H2,1-3H3

InChI Key

MTDYTTVKGSRFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC1(CC=C(C)C)O

Origin of Product

United States

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